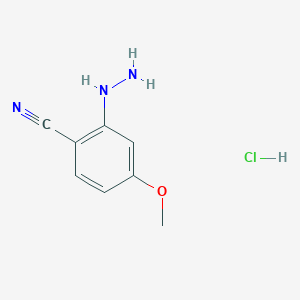
4-Chloro-N-hydroxy-3-nitrobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-hydroxy-3-nitrobenzimidamide is an organic compound with the molecular formula C₇H₆ClN₃O₃ and a molecular weight of 215.59 g/mol . It is a derivative of benzimidamide, characterized by the presence of chloro, hydroxy, and nitro functional groups on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-3-nitrobenzimidamide typically involves a multi-step reaction process. One common method includes the nitration of 4-chlorobenzimidamide followed by hydroxylation . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-hydroxy-3-nitrobenzimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidamides.
Applications De Recherche Scientifique
4-Chloro-N-hydroxy-3-nitrobenzimidamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-hydroxy-3-nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrobenzamide: Similar structure but lacks the hydroxy group.
4-Hydroxy-3-nitrobenzamide: Similar structure but lacks the chloro group.
4-Chloro-N-hydroxybenzamide: Similar structure but lacks the nitro group.
Uniqueness
4-Chloro-N-hydroxy-3-nitrobenzimidamide is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTZBWZQCKMKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)







![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
